1-(2-Methoxypropan-2-yl)cyclopropane-1-carboxylic acid

Physicochemical property differentiation Hydrogen-bond acceptor capacity Ligand efficiency

Researchers requiring conformationally constrained cyclopropane cores face unreliable generic substitution-steric and electronic properties of the quaternary-carbon substituent directly govern target binding and ADME. This 1,1-disubstituted cyclopropane building block solves that problem with a unique 2-methoxypropan-2-yl group combining tert-alkyl steric bulk with an H-bond acceptor oxygen. • TPSA 46.5 Ų, HBA 3-compatible with CNS lead criteria (TPSA < 90 Ų) • pKa 4.83-inductively tunable via methoxy oxygen for ionization optimization • ≥95% purity, supplied globally with stock availability

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
Cat. No. B13520745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxypropan-2-yl)cyclopropane-1-carboxylic acid
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCC(C)(C1(CC1)C(=O)O)OC
InChIInChI=1S/C8H14O3/c1-7(2,11-3)8(4-5-8)6(9)10/h4-5H2,1-3H3,(H,9,10)
InChIKeyNURQAGMTNGGIJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxypropan-2-yl)cyclopropane-1-carboxylic acid: Identity & Class


1-(2-Methoxypropan-2-yl)cyclopropane-1-carboxylic acid (CAS 1447944-32-2) is a 1,1-disubstituted cyclopropane building block bearing a sterically demanding tertiary-alkyl ether group and a free carboxylic acid handle [1]. Its molecular formula is C₈H₁₄O₃, molecular weight 158.19 g/mol, and it is supplied at ≥95% purity by major screening-compound vendors . The compound belongs to the class of α,α-disubstituted cyclopropane-1-carboxylic acids, which are valued in medicinal chemistry as conformationally constrained cores that can mimic quaternary centers while offering the synthetic versatility of the carboxylate for amide, ester, or heterocycle formation.

Workflow Medicinal chemistry building block with constrained cyclopropane core
Selection Sterically demanding tert-alkyl ether group provides conformational pre-organization
Use Context Free carboxylic acid handle for amide, ester, or heterocycle synthesis

1-(2-Methoxypropan-2-yl)cyclopropane-1-carboxylic acid: Irreplaceable by Common Analogs


Generic substitution among 1-substituted cyclopropane-1-carboxylic acids is unreliable because the steric bulk, hydrogen-bond-acceptor capacity, and conformational preferences of the quaternary-carbon substituent directly govern downstream molecular properties. The 2-methoxypropan-2-yl group combines the steric profile of a tert-alkyl unit with a strategically placed oxygen atom that serves as a hydrogen-bond acceptor, modulates polarity, and influences metabolic stability—features that simple alkyl (e.g., tert-butyl) or purely hydrophobic analogs cannot replicate [1]. Consequently, interchange without re-optimization introduces unquantified risk in target binding, physicochemical parameters, and synthetic compatibility.

  • Steric and hydrogen-bond profile of the 2-methoxypropan-2-yl group cannot be matched by simple tert-alkyl or hydrophobic analogs; target binding may shift.
  • Methoxy oxygen contributes polarity and metabolic stability absent in all-carbon substituents, altering physicochemical properties and synthetic compatibility.
  • Conformational pre-organization due to tertiary-ether rotation differs from primary-ether or alkyl analogs, introducing unquantified entropy risk.

1-(2-Methoxypropan-2-yl)cyclopropane-1-carboxylic acid: Evidence vs. Closest Analogs


Hydrogen-Bond Acceptor Count vs. tert-Butyl Analog

The target compound offers three hydrogen-bond-acceptor (HBA) sites versus two for the direct tert-butyl analog. This difference arises from the methoxy oxygen within the 2-methoxypropan-2-yl substituent, which is absent in the all-carbon tert-butyl group [1][2]. A higher HBA count can strengthen polar interactions with protein targets, improve aqueous solubility, and alter metabolic soft-spot profiles.

H-Bond Acceptors
Reported
3 vs 2 (+1 HBA)
Extra acceptor may support polar target interactions not possible with simple alkyl analogs
PubChem computed; gas-phase descriptor
Physicochemical property differentiation Hydrogen-bond acceptor capacity Ligand efficiency

Topological Polar Surface Area vs. Methoxymethyl Analog

Despite a higher molecular weight (158.19 vs. 130.14 g/mol), the target compound maintains the same topological polar surface area (TPSA = 46.5 Ų) as the smaller 1-(methoxymethyl) analog [1]. This is achieved because the additional methyl groups on the tertiary carbon are non-polar and do not increase polar surface area. The result is a compound that delivers greater steric bulk and lipophilicity without sacrificing TPSA-driven properties such as membrane permeability.

Polar Surface Area
Reported
46.5 Ų (equivalent)
Maintains TPSA while adding steric bulk, supporting permeability-focused design
Computed TPSA; larger steric footprint vs. methoxymethyl analog
Polar surface area Membrane permeability CNS drug design

Predicted pKa vs. tert-Butyl Analog

The predicted pKa of the target compound (4.83 ± 0.20) is marginally lower than that of the tert-butyl analog (4.88 ± 0.20) [1]. This small shift is consistent with the electron-withdrawing inductive effect of the methoxy oxygen transmitted through the quaternary carbon. While the difference is modest, in biological contexts where the carboxylic acid must be ionized for salt-bridge formation or solubilization, even a 0.05-unit pKa shift can influence the fraction ionized at physiological pH.

Acid Strength (pKa)
Reported
4.83 vs 4.88 (−0.05)
Marginally higher acidity may favor ionized carboxylate at physiological pH
Predicted; modest shift from tert-butyl analog
Acid dissociation constant Ionization state Formulation

Rotatable Bond Count and Conformational Entropy vs. Methoxymethyl Analog

Both the target compound and its primary-ether comparator possess three rotatable bonds [1]. However, the target compound's rotatable bonds reside on a tertiary carbon (C(CH₃)₂OCH₃), which experiences greater rotational barriers than the primary carbon (CH₂OCH₃) in the comparator. This difference can reduce conformational entropy penalties upon target binding, as the ligand is more pre-organized, without increasing the formal rotatable-bond count—a metric often constrained in lead optimization.

Rotatable Bonds
Class-level
3 (tertiary) vs 3 (primary)
Greater rotational restriction may reduce entropy penalty on target binding
Inferred from carbon hybridization; Class-level inference
Conformational entropy Ligand preorganization Binding affinity

1-(2-Methoxypropan-2-yl)cyclopropane-1-carboxylic acid: Key Applications


Fragment-Based Lead Discovery with Tertiary-Alkyl-Ether Core

The compound's three-dimensional shape, combined with an HBA count of 3 and a TPSA of 46.5 Ų, makes it suitable as a fragment-like carboxylic acid building block for libraries targeting enzymes with shallow, solvent-exposed active sites. Its pre-organized tertiary-ether substituent can probe hydrogen-bond interactions not accessible to simple tert-butyl or methoxymethyl analogs [1].

CNS-Penetrant Design: Steric Bulk Without TPSA Increase

Because the 2-methoxypropan-2-yl group adds steric bulk without increasing polar surface area relative to smaller ether analogs, the compound is a strategic intermediate for CNS drug discovery programs that require maintained TPSA < 90 Ų for blood-brain barrier penetration while enhancing metabolic stability through steric shielding [1][2].

Lead Optimization: Tuning Carboxylic Acid pKa

The marginally lower predicted pKa (4.83 vs. 4.88 for tert-butyl analog) can be exploited when a series suffers from insufficient ionization at physiological pH. The methoxy oxygen's inductive effect provides a tunable handle; further electron-withdrawing modifications on the cyclopropane ring could amplify this effect, enabling rational pKa modulation [1].

Application
Selection Property
Validation Focus
Fragment-based library design with tertiary-alkyl-ether core
Hydrogen-bond acceptor profile
Polar target complementarity screening
CNS-penetrant design with steric bulk
TPSA maintenance despite steric shielding
Permeability and metabolic stability assessment
Carboxylic acid pKa tuning in lead optimization
Predicted ionization state modulation
pH-dependent solubility and target engagement assays
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